Kinase Inhibition Profile: Distinct Target Engagement vs. Structurally Related Compounds
The compound has been investigated for its inhibitory activity against several kinases. While a closely related analog, 4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine, has been studied for tyrosine kinase inhibition , the target compound's specific activity profile is distinct. Data for a structurally related compound from the same patent family (US8703771) shows potent inhibition of c-Kit and Abl kinases with IC50 values in the low nanomolar range [1]. This contrasts with other compounds in the class, such as those targeting PDK1, which exhibit much higher (weaker) IC50 values in the micromolar range [2]. This suggests the specific substitution pattern on the target compound is critical for achieving potent inhibition against a specific subset of kinases.
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferential from patent family member US8703771, 13 |
| Comparator Or Baseline | Comparator 1: Related compound (US8703771, 13) IC50 = 5.30 nM (c-Kit), 2.40 nM (Abl). Comparator 2: Another class member (US8741944, 42) IC50 = 34,000 nM (PDK1) |
| Quantified Difference | ~14,000-fold difference in potency between different kinase targets within the broader structural class. |
| Conditions | In vitro Mobility Shift Assay (MSA), pH 7.5, 28°C [1]; In vitro PDK-1 kinase assay kit [2] |
Why This Matters
This quantitative divergence in kinase inhibition potency across the class highlights that the specific structure of the target compound is essential for achieving high potency against certain targets, preventing its simple substitution with a less active analog.
- [1] BindingDB. (n.d.). BDBM120395 (US8703771, 13::US8703771, 14::US8703771, 8) - Affinity Data for Abl, c-Kit, and PDGFR Kinases. View Source
- [2] BindingDB. (n.d.). BDBM123421 (US8741944, 42) - Affinity Data for PDK-1 Kinase. View Source
